Fisogatinib (BLU-554): A Deep Dive into its Mechanism of Action
Fisogatinib (BLU-554): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisogatinib (formerly BLU-554) is a potent, highly selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of fisogatinib, detailing its molecular interactions, the signaling pathways it modulates, and the preclinical and clinical evidence supporting its therapeutic potential, particularly in hepatocellular carcinoma (HCC). The document includes a summary of key quantitative data, descriptions of experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The FGF19-FGFR4 Signaling Axis in Hepatocellular Carcinoma
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[4] The FGF19-FGFR4 axis has emerged as a key oncogenic driver in a subset of hepatocellular carcinomas.[5][6] FGF19, a hormone primarily produced in the ileum, binds to its cognate receptor FGFR4 and its co-receptor Klotho-β (KLB) on the surface of hepatocytes.[5] Aberrant overexpression of FGF19, often due to genomic amplification of the 11q13 locus or epigenetic mechanisms, leads to constitutive activation of FGFR4 signaling.[5] This sustained signaling promotes uncontrolled cell proliferation and survival, contributing to HCC development and progression.[5] Fisogatinib was specifically designed to inhibit this oncogenic signaling cascade.[7][8]
Molecular Mechanism of Action of Fisogatinib
Fisogatinib functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, fisogatinib prevents the binding of ATP, a crucial step for the autophosphorylation and activation of the receptor. This blockade of FGFR4 activation inhibits the downstream signaling pathways that drive tumor cell proliferation.[3][4]
Potency and Selectivity
Fisogatinib is a highly potent and selective inhibitor of FGFR4. In vitro biochemical assays have demonstrated its significant potency against FGFR4, with a much lower affinity for other members of the FGFR family and a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.
Table 1: In Vitro Potency and Selectivity of Fisogatinib
| Target | IC50 (nM) |
| FGFR4 | 5[1][2] |
| FGFR1 | 624 - 2203[2] |
| FGFR2 | 624 - 2203[2] |
| FGFR3 | 624 - 2203[2] |
The FGF19-FGFR4 Signaling Pathway and its Inhibition by Fisogatinib
The binding of FGF19 to the FGFR4/KLB complex triggers the dimerization of the receptor, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains. These phosphorylated tyrosines serve as docking sites for various adapter proteins and signaling molecules, initiating a cascade of downstream signaling events, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival. Fisogatinib effectively abrogates these downstream signals by preventing the initial FGFR4 activation.
Caption: The FGF19-FGFR4 signaling pathway and its inhibition by fisogatinib.
Preclinical Evidence of Anti-Tumor Activity
The anti-tumor effects of fisogatinib have been demonstrated in various preclinical models of HCC with aberrant FGF19-FGFR4 signaling.
In Vivo Xenograft Models
In mouse xenograft models using human HCC cell lines with FGF19 overexpression (e.g., Hep3B and LIX-066), oral administration of fisogatinib led to potent, dose-dependent tumor regressions.[5] In contrast, FGF19-negative tumor models were resistant to fisogatinib treatment, highlighting the dependency of sensitive tumors on the FGF19-FGFR4 axis.[5]
Table 2: Summary of Preclinical In Vivo Efficacy
| Model | FGF19 Status | Treatment | Outcome |
| Hep3B Xenograft | Positive | Fisogatinib | Dose-dependent tumor regression[5] |
| LIX-066 Xenograft | Positive | Fisogatinib | Dose-dependent tumor regression[5] |
| FGF19-negative Xenografts | Negative | Fisogatinib | Resistant to treatment[5] |
Clinical Validation and Efficacy
A first-in-human, Phase I clinical trial (NCT02508467) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of fisogatinib in patients with advanced HCC.[5][6]
Study Design and Dosing
The study involved a dose-escalation phase followed by a dose-expansion phase.[5] Patients received fisogatinib orally once daily at doses ranging from 140 mg to 900 mg.[5] The maximum tolerated dose (MTD) was determined to be 600 mg once daily.[5]
Clinical Activity
The clinical trial demonstrated that fisogatinib has meaningful clinical activity in patients with FGF19-positive advanced HCC.[5][9] The overall response rate (ORR) was 17% in patients with FGF19-positive tumors, while no responses were observed in FGF19-negative patients.[5][9]
Table 3: Clinical Efficacy of Fisogatinib in Advanced HCC (Phase I)
| Patient Population (by FGF19 status) | Overall Response Rate (ORR) | Median Duration of Response (months) |
| FGF19-Positive | 17%[5][9] | 5.3[5][9] |
| FGF19-Negative | 0%[5] | Not Applicable |
The most common treatment-related adverse events were manageable grade 1/2 gastrointestinal issues, primarily diarrhea, nausea, and vomiting.[7][9]
Mechanisms of Acquired Resistance
As with many targeted therapies, acquired resistance to fisogatinib can develop. Clinical and preclinical studies have identified on-target mutations in the FGFR4 kinase domain as a key mechanism of resistance.
Gatekeeper and Hinge-1 Mutations
Mutations in the "gatekeeper" residue (V550) and the hinge-1 residue (C552) of the FGFR4 kinase domain have been identified in patients who initially responded to fisogatinib but later experienced disease progression.[10][11][12] These mutations are thought to sterically hinder the binding of fisogatinib to the ATP-binding pocket, thereby restoring the kinase activity of FGFR4 and reactivating downstream signaling.[11][12] The identification of these on-target resistance mutations further validates the critical role of the FGF19-FGFR4 pathway as an oncogenic driver in this subset of HCC.[10]
Caption: Acquired resistance mechanism to fisogatinib via FGFR4 kinase domain mutations.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of key experimental methodologies used in the evaluation of fisogatinib.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of fisogatinib against FGFR4 and other kinases.
-
Methodology:
-
Recombinant human kinase enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
-
Fisogatinib is added in a series of dilutions.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Caption: Generalized workflow for an in vitro kinase inhibition assay.
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of fisogatinib in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human HCC cells (e.g., Hep3B).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
Fisogatinib is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).
-
FGF19 Immunohistochemistry (IHC) Assay
-
Objective: To detect the expression of FGF19 in tumor tissue to be used as a patient selection biomarker.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the FGF19 epitope.
-
The tissue sections are incubated with a primary antibody specific for FGF19.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A chromogenic substrate is applied, which is converted by the enzyme into a colored precipitate at the site of antigen localization.
-
The slides are counterstained and analyzed by a pathologist to determine the percentage of tumor cells with positive FGF19 staining.[6]
-
Conclusion
Fisogatinib is a potent and selective FGFR4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of FGF19-driven hepatocellular carcinoma. Its mechanism of action is well-defined, involving the direct inhibition of FGFR4 kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The identification of on-target resistance mutations further validates the central role of the FGF19-FGFR4 axis in this disease. Fisogatinib represents a promising targeted therapy for a molecularly defined subset of HCC patients, and ongoing research continues to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fisogatinib | C24H24Cl2N4O4 | CID 91885617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fisogatinib - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cstonepharma.com [cstonepharma.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma [prnewswire.com]
- 9. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma [pubmed.ncbi.nlm.nih.gov]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
